Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate: is a chemical compound with the molecular formula C14H25NO3 and a molecular weight of 255.36 g/mol . It is commonly used in organic synthesis and serves as a versatile small molecule scaffold . The compound is characterized by its tert-butyl carbamate group, which is often used for protecting amines in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2-methylcyclohexyl)-2-oxoethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques such as distillation and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted carbamates with various functional groups.
Scientific Research Applications
Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate involves its ability to act as a protecting group for amines. The carbamate group forms a stable bond with the amine, preventing it from participating in unwanted side reactions during synthetic processes . Upon completion of the desired reactions, the carbamate group can be removed under acidic or basic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-methylcarbamate: Similar in structure but with a methyl group instead of the 2-(2-methylcyclohexyl)-2-oxoethyl group.
Tert-butyl N-ethylcarbamate: Contains an ethyl group instead of the 2-(2-methylcyclohexyl)-2-oxoethyl group.
Tert-butyl N-(2-hydroxyethyl)carbamate: Features a hydroxyethyl group instead of the 2-(2-methylcyclohexyl)-2-oxoethyl group.
Uniqueness
Tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate is unique due to its specific structure, which imparts distinct steric and electronic properties. These properties make it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amines are crucial .
Properties
IUPAC Name |
tert-butyl N-[2-(2-methylcyclohexyl)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-10-7-5-6-8-11(10)12(16)9-15-13(17)18-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWDNFVGTBOUOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1C(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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